molecular formula C24H27ClFNO2 B12744695 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride CAS No. 119585-20-5

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride

Cat. No.: B12744695
CAS No.: 119585-20-5
M. Wt: 415.9 g/mol
InChI Key: IPGHNLCEXGANIF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride typically involves a multi-step process:

    Formation of the Intermediate: The initial step involves the reaction of 1-naphthylamine with a suitable alkylating agent to form 2-(1-naphthalenyl)pentylamine.

    Dimethylation: The intermediate is then subjected to dimethylation using dimethyl sulfate or a similar reagent to introduce the dimethylamino group.

    Esterification: The final step involves the esterification of the dimethylamino intermediate with 4-fluorobenzoic acid in the presence of a dehydrating agent such as thionyl chloride to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoate or naphthalenyl moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: The compound may have applications in studying biological processes or as a probe in biochemical assays.

    Medicine: Potential therapeutic applications could include its use as a drug candidate or in drug delivery systems.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require further research and characterization.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl benzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-chlorobenzoate hydrochloride
  • 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-methylbenzoate hydrochloride

Uniqueness

The presence of the 4-fluorobenzoate group in 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 4-fluorobenzoate hydrochloride imparts unique chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Properties

CAS No.

119585-20-5

Molecular Formula

C24H27ClFNO2

Molecular Weight

415.9 g/mol

IUPAC Name

[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 4-fluorobenzoate;hydrochloride

InChI

InChI=1S/C24H26FNO2.ClH/c1-26(2)16-6-9-20(17-28-24(27)19-12-14-21(25)15-13-19)23-11-5-8-18-7-3-4-10-22(18)23;/h3-5,7-8,10-15,20H,6,9,16-17H2,1-2H3;1H

InChI Key

IPGHNLCEXGANIF-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC(COC(=O)C1=CC=C(C=C1)F)C2=CC=CC3=CC=CC=C32.Cl

Origin of Product

United States

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